2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It appears to have methoxy, phenoxy, and tert-butyl functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole core would provide a bicyclic aromatic structure, while the methoxy, phenoxy, and tert-butyl groups would add further complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole core is known to participate in various chemical reactions, particularly those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in certain solvents .Scientific Research Applications
Nonpeptide Angiotensin II Receptor Antagonists
Research on nonpeptide angiotensin II (AII) receptor antagonists, such as N-(biphenylylmethyl)imidazoles, demonstrates the potential of similar compounds in developing potent, orally active antihypertensives. The structural modifications and the introduction of certain functional groups in these compounds contribute to their antihypertensive effects and receptor affinity, indicating the role of imidazole derivatives in therapeutic applications (Carini et al., 1991).
Deprotonation and Metal Complex Formation
Studies on imidazolium salts, such as deprotonation attempts and metal complex formation, highlight the chemical versatility and potential applications of imidazole derivatives in synthetic chemistry. The ability to form stable complexes with metals like magnesium through transmetalation processes reveals their utility in catalysis and materials science (Zhang & Kawaguchi, 2006).
Schiff Base Compounds and Biological Activities
Research into Schiff base compounds involving benzohydrazide and sulfonohydrazide derivatives, which share structural similarities with the query compound, shows significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These findings suggest the potential of structurally related compounds in pharmaceutical and biomedical applications (Sirajuddin et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,3)20-11-15-22(16-12-20)30-18-25-27-23-7-5-6-8-24(23)28(25)17-19-9-13-21(29-4)14-10-19/h5-16H,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRJOJUHFTLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.